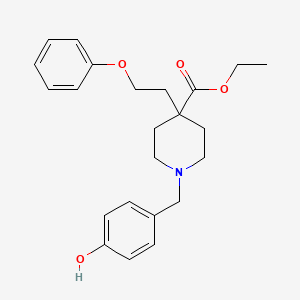
N-(3,4-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine, commonly known as DMQX, is a synthetic compound that belongs to the class of quinolinamines. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural agonist of the receptor. This results in the inhibition of synaptic transmission mediated by AMPA receptors. DMQX has been shown to be highly selective for AMPA receptors and does not affect other glutamate receptor subtypes.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been reported to decrease excitatory synaptic transmission in the hippocampus, a brain region involved in learning and memory. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMQX is its high selectivity for AMPA receptors, which allows for specific targeting of these receptors in experimental settings. DMQX is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of DMQX is its relatively short half-life, which requires frequent administration in experiments. Additionally, DMQX may have off-target effects at high concentrations, which can complicate interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research involving DMQX. One area of interest is the role of AMPA receptors in the development and progression of neurological disorders such as Alzheimer's disease. DMQX could be used to investigate the contribution of AMPA receptors to the cognitive deficits associated with the disease. Another potential direction is the use of DMQX as a tool for studying the mechanisms of synaptic plasticity, which underlies learning and memory. Finally, DMQX could be used in combination with other compounds to investigate the interactions between different glutamate receptor subtypes in the brain.
Métodos De Síntesis
The synthesis of DMQX involves several steps, including the reaction of 3,4-dimethoxybenzylamine with 4-methyl-2-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure DMQX. The synthesis process has been optimized over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological processes. It has been shown to be a potent and selective antagonist of AMPA receptors, which are involved in synaptic transmission and plasticity in the brain. DMQX has been used to investigate the contribution of AMPA receptors to learning and memory, as well as their role in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-10-19(22-20-15(13)6-5-7-17(20)24-3)21-12-14-8-9-16(23-2)18(11-14)25-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGMZAANFRCLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)


![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)
